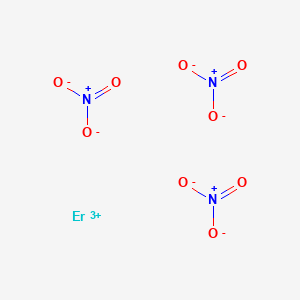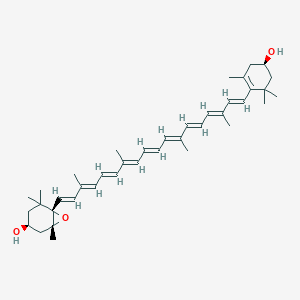
2,4-二氯-1,3,5-三硝基苯
描述
2,4-Dichloro-1,3,5-trinitrobenzene is a chemical compound with the molecular formula C6HCl2N3O6 . It is related to 1,3,5-Trinitrobenzene, which is primarily used as a high explosive compound for commercial mining and military applications . It is also related to 2,4-dichloronitrobenzene, which appears as light yellow needles or amber crystalline solid .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-1,3,5-trinitrobenzene can be represented by the formula C6HCl2N3O6 . The compound has a molecular weight of 281.99 g/mol . Further details about the structure, such as bond lengths and angles, were not found in the search results .科学研究应用
Synthesis of Polymers
2,4-Dichloro-1,3,5-trinitrobenzene is used in the synthesis of s-triazine-based polymers. These polymers are prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane . The microwave irradiation provides the target polymers in less reaction time with higher yields and purities .
Immobilization of Silver Nanoparticles
These s-triazine-based polymers are also used for the immobilization of silver nanoparticles (AgNPs). The particle size of AgNPs was less than 20 nm as observed from TEM .
Enhancement of Thermal Stability
The incorporation of the aromatic ring on the triazine core in the prepared polymers increases their thermal stability .
Production of Herbicides and Polymer Photostabilisers
1,3,5-Triazines, a class of compounds that 2,4-Dichloro-1,3,5-trinitrobenzene belongs to, are used in the production of herbicides and polymer photostabilisers .
Medical Applications
Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM, 1) and 2-amino- 4-morphlino- s -triazine ( 2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer, respectively .
Use as Chiral Stationary Phases
Other applications of the 1,3,5-triazine derivatives are as chiral stationary phases, for example, the chiral solvating agent 12 for the determination of enantiomeric excess by NMR spectroscopy .
Preparation of Luminescent, Optical Switches and Tri-radical Cation Species
2,4,6-Triamino-1,3,5-triazine compounds of general structure 13 are used for the preparation of luminescent, optical switches and tri-radical cation species .
Metal Complexes, Liquid Crystals, Calixarenes, Dendrimers, Polymers and Optical Brighteners
1,3,5-triazine derivatives are used for the preparation of metal complexes, liquid crystals, calixarenes, dendrimers, polymers and optical brighteners for household washing powders .
作用机制
Target of Action
It is known that nitro compounds, such as this one, are a significant class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could potentially interact with various biological targets.
Mode of Action
Studies on similar trinitrobenzene compounds suggest that the initial decomposition starts with the breakage of the n–no2 bond . This could potentially lead to various downstream effects depending on the biological context.
Biochemical Pathways
The decomposition of similar trinitrobenzene compounds has been observed to involve the breakage of the n–no2 bond, leading to potential changes in various biochemical pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 28199500, a density of 1894g/cm3, and a boiling point of 380ºC at 760mmHg . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The decomposition of similar trinitrobenzene compounds has been observed to start with the breakage of the n–no2 bond . This could potentially lead to various molecular and cellular effects depending on the biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-1,3,5-trinitrobenzene. For instance, the high thermal stability of similar trinitrobenzene compounds poses challenges for their disposal, particularly through existing open burning methods, and their ability to remain in the environment for long periods . These environmental factors could similarly influence the action of 2,4-Dichloro-1,3,5-trinitrobenzene.
属性
IUPAC Name |
2,4-dichloro-1,3,5-trinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2N3O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOJQYPHLMLHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391770 | |
| Record name | 2,4-dichloro-1,3,5-trinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630-09-7 | |
| Record name | 2,4-dichloro-1,3,5-trinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,4-Dichloro-1,3,5-trinitrobenzene in the synthesis of bis(3-nitrofurazan-4) picryl ether (DFOP)?
A1: 2,4-Dichloro-1,3,5-trinitrobenzene (DCPc) serves as a crucial starting material in the synthesis of bis(3-nitrofurazan-4) picryl ether (DFOP). [] The synthesis involves a condensation reaction where DCPc reacts with sodium hydroxyl nitrofurazan. The two chlorine atoms present in DCPc's structure are replaced by the nitrofurazan moieties, leading to the formation of DFOP. The researchers optimized this reaction, achieving a yield of 42% under specific conditions: a DCPc to sodium nitrohydrofurazan mole ratio of 1.0:2.7, a reaction temperature of 80°C, and a reaction time of 2 hours. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















